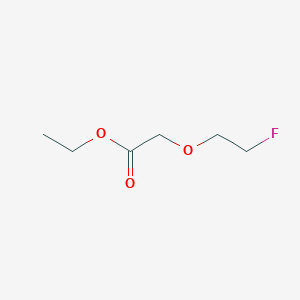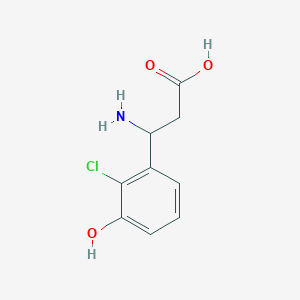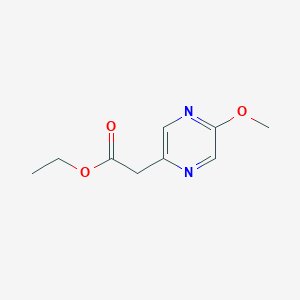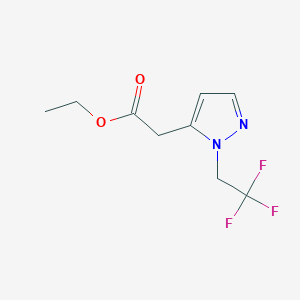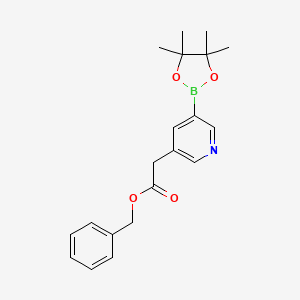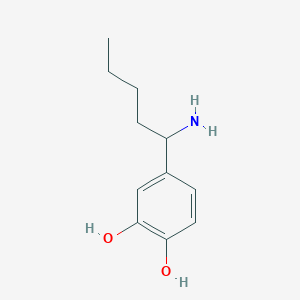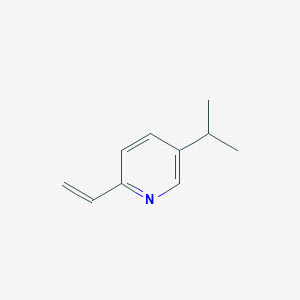
5-Isopropyl-2-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic attack on the isopropyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction and improve efficiency. The use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated pyridines, sulfonated pyridines.
Aplicaciones Científicas De Investigación
5-Isopropyl-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and electrical conductivity.
Biology: The compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty coatings, adhesives, and resins with improved performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2-vinylpyridine involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long chains that can interact with other molecules through hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
4-Vinylpyridine: The vinyl group is attached to the para position, resulting in different reactivity and polymerization behavior.
2-Isopropylpyridine: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness
5-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and steric hindrance, while the vinyl group allows for polymerization and other addition reactions. This combination makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-ethenyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-6-5-9(7-11-10)8(2)3/h4-8H,1H2,2-3H3 |
Clave InChI |
XKUYGXQXSTWMEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


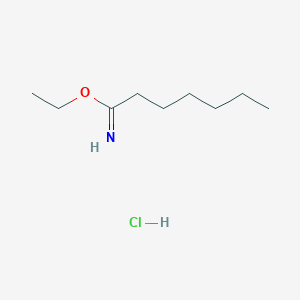
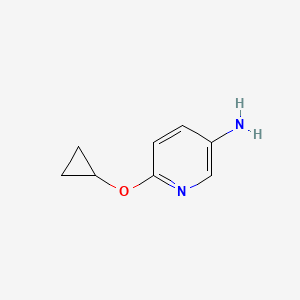
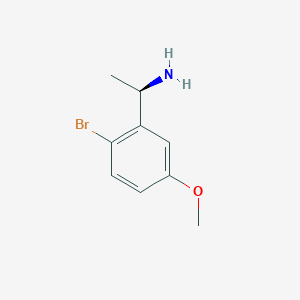
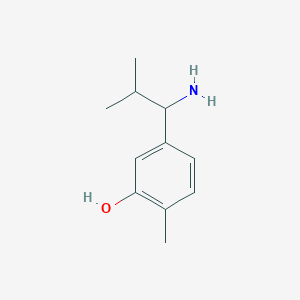

![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
